1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride

M₁ muscarinic receptor Positive allosteric modulator Scaffold hopping

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride (CAS 1956341-86-8; also known as 4-azaoxindole hydrochloride or 4-aza-2-oxindole HCl) is the hydrochloride salt of a bicyclic heteroaromatic scaffold comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] junction. The free base (CAS 32501-05-6; molecular formula C₇H₆N₂O; MW 134.14 g/mol) is classified as a 4-azaindole, one of four positional isomers of the azaindole family, and functions as a privileged hinge-binding motif in kinase inhibitor design.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
Cat. No. B11915076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=N2)NC1=O.Cl
InChIInChI=1S/C7H6N2O.ClH/c10-7-4-6-5(9-7)2-1-3-8-6;/h1-3H,4H2,(H,9,10);1H
InChIKeyNJPGWWQLNWICFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one Hydrochloride: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride (CAS 1956341-86-8; also known as 4-azaoxindole hydrochloride or 4-aza-2-oxindole HCl) is the hydrochloride salt of a bicyclic heteroaromatic scaffold comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] junction. The free base (CAS 32501-05-6; molecular formula C₇H₆N₂O; MW 134.14 g/mol) is classified as a 4-azaindole, one of four positional isomers of the azaindole family, and functions as a privileged hinge-binding motif in kinase inhibitor design [1]. The hydrochloride salt form is specifically manufactured to enhance aqueous solubility and long-term storage stability relative to the free base, making it the preferred input for solution-phase chemistry and biological assay preparation . The compound serves as the unsubstituted core precursor for derivatization at the C-3 methylene position, enabling access to diverse 3-arylidene and 3-alkylidene analogs with demonstrated activity against tropomyosin receptor kinases (TrkA/B/C), B-Raf, p38 MAP kinase, and phosphodiesterases .

Why 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one Hydrochloride Cannot Be Replaced by Isomeric Azaindoles or Alternative Scaffolds


The pyrrolo[3,2-b]pyridine (4-azaindole) ring system is not interchangeable with its regioisomers—most critically the widely used pyrrolo[2,3-b]pyridine (7-azaindole)—because the position of the pyridine nitrogen determines the geometry and strength of hydrogen bonding to the kinase hinge region, directly dictating target selectivity and off-target profiles [1]. In a direct scaffold-hopping study within an M₁ positive allosteric modulator (PAM) program, a pyrrolo[3,2-b]pyridine congener (compound 11) exhibited minimal M₁ agonism (EC₅₀ > 10 μM) whereas the isosteric pyrrolo[2,3-b]pyridine analog (compound 12) showed moderate agonism (EC₅₀ = 3.1 μM), a functional divergence that carried significant implications for cholinergic toxicity risk [2]. Furthermore, the 2-oxindole carbonyl present in this scaffold but absent in simple azaindoles provides an additional hydrogen-bond acceptor, expanding the pharmacophore beyond what unsubstituted 4-azaindole or 7-azaindole building blocks can offer . Substituting the hydrochloride salt with the free base may also compromise aqueous solubility and handling characteristics in parallel synthesis and high-throughput screening workflows .

Quantitative Differentiation Evidence: 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one Hydrochloride vs. Closest Comparators


Functional Selectivity Divergence: Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine in M₁ PAM Pharmacology

In a direct scaffold-hopping comparison, the pyrrolo[3,2-b]pyridine-based M₁ PAM (compound 11) displayed an EC₅₀ of 228 nM (80% ACh max) with minimal M₁ agonism (EC₅₀ > 10 μM, 24% ACh Max), whereas the isomeric pyrrolo[2,3-b]pyridine-based analog (compound 12) was a more potent PAM (EC₅₀ = 149 nM, 73% ACh max) but exhibited moderate M₁ agonism (EC₅₀ = 3.1 μM, 38% ACh Max) [1]. This functional divergence is critical because M₁ agonism is associated with cholinergic toxicity, making compound 11 (pyrrolo[3,2-b]pyridine scaffold) the preferred backup candidate despite lower PAM potency. Both compounds were equipotent on rat M₁ (11: EC₅₀ = 94 nM, 91% ACh Max; 12: EC₅₀ = 63 nM, 90% ACh Max) and both were inactive on M₂–M₅ subtypes (EC₅₀ > 30 μM) [1].

M₁ muscarinic receptor Positive allosteric modulator Scaffold hopping CNS drug discovery

Kinase Inhibitory Potency: 4-Azaindole p38 MAP Kinase Lead vs. Clinical Benchmark SB202190

The 4-azaindole scaffold (pyrrolo[3,2-b]pyridine core) yielded lead compound 9 with an IC₅₀ of 6 nM against p38 MAP kinase, representing a 67-fold improvement over the prototypical p38 inhibitor SK&F86002 (IC₅₀ = 400 nM) and a 52-fold improvement over the clinical benchmark SB202190 (IC₅₀ = 310 nM) [1]. Further optimization within the 4-azaindole series produced compounds 42b and 42c, each with p38 IC₅₀ values of 1 nM (310-fold more potent than SB202190) [1]. This potency advantage is scaffold-dependent: the 4-azaindole core positions the pyridine nitrogen to form a critical hydrogen bond with the p38 hinge region (confirmed by X-ray crystallography), a geometry not accessible to 7-azaindole or oxindole scaffolds [1].

p38 MAP kinase Anti-inflammatory 4-Azaindole inhibitor Kinase selectivity

TrkA Kinase Inhibition: 4-Aza-2-oxindole Derivative GW441756 vs. Oxindole-Derived TrkA Inhibitors

The 4-aza-2-oxindole derivative GW441756 (a 3-arylidene-substituted analog of the target scaffold) inhibits TrkA with an IC₅₀ of 2 nM and displays >100-fold selectivity over a panel of unrelated kinases [1]. In the foundational oxindole vs. aza-oxindole comparison by Wood et al. (2004), the 4-aza-2-oxindole series demonstrated equipotent or superior TrkA inhibition relative to the parent oxindole series while offering the additional advantage of the pyridine nitrogen as a modifiable handle for tuning physicochemical properties . The scaffold also displays favorable blood-brain barrier penetration characteristics: compound 9 (the unsubstituted 4-aza-2-oxindole core) has a theoretical binding potential BP > 6.6 in TrkA-rich brain regions, informed by its measured TrkA IC₅₀ of 2 nM and Bmax of 13.2 fmol/mg tissue, supporting CNS imaging and therapeutic applications [2].

TrkA kinase Neurotrophin signaling Cancer pain PET imaging

Hydrochloride Salt Solubility and Stability Advantage Over Free Base for Laboratory Workflows

The free base form of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 32501-05-6) has a predicted aqueous solubility of 15.0 mg/mL (ESOL method; Log S = -0.95) and a consensus LogP of 0.42, indicating moderate hydrophilicity . The hydrochloride salt (CAS 1956341-86-8; C₇H₇ClN₂O; MW 170.60 g/mol) is specifically manufactured to enhance aqueous solubility and long-term chemical stability, making it the preferred form for solution-phase parallel synthesis, high-throughput screening, and biological assay preparation where consistent solution concentrations are critical . The free base has a melting point of 204–206 °C and can be stored at room temperature in sealed, dry conditions, while the HCl salt offers improved handling characteristics for aqueous dilutions . This salt form differentiation directly impacts procurement decisions when the compound is intended for multi-step synthetic derivatization or direct biological evaluation in aqueous buffer systems.

Salt form selection Aqueous solubility Solution-phase chemistry Compound management

Synthetic Regioselectivity Advantage: Clean 4-Azaoxindole Formation Without Position-4 Blocking

The synthesis of 4-azaoxindole (the target scaffold) proceeds via a highly regioselective ring-closure that affords the desired 4-aza isomer without requiring a blocking group at position-4 of the pyridine ring [1]. This contrasts with certain other azaindole regioisomers (e.g., 5- and 6-azaindoles) that may require directing or protecting group strategies to control cyclization regiochemistry. The clean formation of 4-azaoxindole in 52% yield, with only traces of the alternative regioisomer detected, represents a convenient synthetic asset for scale-up and derivatization [1]. A two-step process from formamide and ammonium acetate, proceeding via nucleophilic substitution and elimination, provides an additional practical route to this scaffold .

Heterocyclic synthesis Regioselective cyclization 4-Azaoxindole Medicinal chemistry building block

Fragment-Based Drug Discovery Fitness: Physicochemical Profile of the Unsubstituted Core

The unsubstituted 1H-pyrrolo[3,2-b]pyridin-2(3H)-one core satisfies key fragment-based drug discovery (FBDD) criteria: MW = 134.14 g/mol (<300 Da rule-of-three cutoff), LogP = 0.42–0.58 (consensus and ChemDraw predictions), TPSA = 41.99 Ų, zero rotatable bonds, two H-bond acceptors, and one H-bond donor . Its predicted aqueous solubility of 15.0 mg/mL (112 mM) is well above the typical 1 mM fragment screening concentration threshold . In contrast, the widely used 7-azaindole fragment (MW 118.14, LogP ~0.8–1.2) lacks the 2-oxindole carbonyl, reducing its hydrogen-bonding capacity and limiting its utility for targeting kinase hinge regions that benefit from a three-point pharmacophore [1]. The rigid, planar architecture (fraction Csp³ = 0.14) maximizes shape complementarity to flat kinase ATP-binding pockets while the TPSA of 41.99 Ų predicts favorable passive membrane permeability, supporting both biochemical and cell-based screening cascades .

Fragment-based drug discovery Lead-like properties Ligand efficiency Rule of Three

Recommended Application Scenarios for 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one Hydrochloride Based on Quantitative Evidence


Kinase-Focused Fragment Library Construction for FBDD Screening

The compound's low molecular weight (134.14 g/mol), favorable LogP (0.42–0.58), and the presence of the 2-oxindole carbonyl as an additional hinge-binding element make it an ideal fragment for kinase-targeted libraries [1]. Its demonstrated ability to yield sub-nanomolar p38 inhibitors (IC₅₀ = 1 nM for optimized leads) and low-nanomolar TrkA inhibitors (IC₅₀ = 2 nM) when appropriately elaborated confirms that fragment growing from this core can produce highly potent leads [2][3]. The hydrochloride salt ensures solubility ≥15 mg/mL for screening at fragment-appropriate concentrations (0.1–2 mM).

CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

The scaffold's TPSA of 41.99 Ų and LogP of 0.42–0.58 fall within the optimal range for CNS drug-likeness (TPSA < 90 Ų, LogP 1–4), and the M₁ PAM study confirmed that pyrrolo[3,2-b]pyridine-based compound 11 achieved a brain-to-plasma partition coefficient (Kp) of 0.42 with a Kp,uu of 0.36 in rat, demonstrating CNS penetration [1]. The 4-aza-2-oxindole PET tracer study further validated BBB permeability, with compound [¹¹C]9 achieving a brain SUVmax of 2.0 [2]. Laboratories developing CNS-targeted kinase inhibitors should prioritize this scaffold over 7-azaindole when functional selectivity (e.g., PAM without agonism) is required.

3-Arylidene Derivatization for Trk Family and B-Raf Inhibitor Synthesis

The C-3 methylene position is the established derivatization site for generating 3-arylidene analogs such as GW441756 (TrkA IC₅₀ = 2 nM) and related compounds with reported B-Raf inhibitory activity [1][2]. The Sanofi patent portfolio (WO2009133314A1) further demonstrates the versatility of 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one derivatives as therapeutic leads [3]. The hydrochloride salt form facilitates Knoevenagel-type condensations at the C-3 position by improving the solubility of the starting material in polar reaction solvents.

Selective M₁ Muscarinic PAM Development for Cognitive Disorders

The scaffold-hopping evidence from VU6007496 demonstrates that the pyrrolo[3,2-b]pyridine core offers a functionally distinct M₁ PAM profile—specifically, minimal M₁ agonism (EC₅₀ > 10 μM) while retaining PAM activity (EC₅₀ = 228 nM)—compared to the pyrrolo[2,3-b]pyridine isomer which carries agonist liability (EC₅₀ = 3.1 μM) [1]. This functional selectivity is critical for avoiding cholinergic adverse events. Medicinal chemistry teams pursuing M₁ PAMs for Alzheimer's disease or schizophrenia cognitive deficits should procure this scaffold as the core building block for SAR exploration.

Quote Request

Request a Quote for 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.